molecular formula C22H30N2O2 B10837449 [5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid CAS No. 907609-33-0

[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid

Cat. No.: B10837449
CAS No.: 907609-33-0
M. Wt: 354.5 g/mol
InChI Key: HQVOROHHYWZJLD-UHFFFAOYSA-N
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Description

This compound, encoded as TAK-100, is a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor developed for diabetes treatment. Its structure features a pyridine core substituted with aminomethyl, 2,2-dimethylpropyl (neopentyl), ethyl, and 4-methylphenyl groups, along with a critical acetic acid side chain. The carboxy group in the acetic acid moiety forms a salt-bridge interaction with Arg125 in the DPP-4 catalytic region, enhancing inhibitory activity (IC₅₀ = 0.45 nM) and selectivity .

Properties

CAS No.

907609-33-0

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

2-[5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C22H30N2O2/c1-6-18-16(11-20(25)26)21(15-9-7-14(2)8-10-15)17(13-23)19(24-18)12-22(3,4)5/h7-10H,6,11-13,23H2,1-5H3,(H,25,26)

InChI Key

HQVOROHHYWZJLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=N1)CC(C)(C)C)CN)C2=CC=C(C=C2)C)CC(=O)O

Origin of Product

United States

Biological Activity

[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic acid, often referred to as TAK-986, is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management through the inhibition of dipeptidyl peptidase IV (DPP-4). This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridine ring substituted with various functional groups. Its molecular formula is C20H30N2C_{20}H_{30}N_2, and it possesses a carboxylic acid functional group that plays a crucial role in its biological activity.

TAK-986 acts primarily as an inhibitor of DPP-4 , an enzyme involved in glucose metabolism. By inhibiting DPP-4, TAK-986 increases the levels of incretin hormones, which in turn enhances insulin secretion and reduces glucagon release, leading to improved glycemic control.

Biological Activity Overview

The biological activities of TAK-986 have been explored through various studies. Key findings include:

  • DPP-4 Inhibition :
    • TAK-986 has been shown to exhibit potent and selective inhibition of DPP-4, making it a candidate for treating type 2 diabetes mellitus (T2DM) .
    • Research indicates that the compound binds effectively to the active site of DPP-4, preventing substrate access and subsequent enzymatic activity.
  • In Vivo Efficacy :
    • Animal studies demonstrate that TAK-986 significantly lowers blood glucose levels in diabetic models, supporting its potential as an antidiabetic agent .
    • The compound has also shown favorable pharmacokinetic properties, such as oral bioavailability and sustained action.
  • Safety Profile :
    • Preliminary toxicity studies suggest that TAK-986 has a favorable safety profile with minimal adverse effects reported at therapeutic doses .

Case Studies

A series of studies have been conducted to evaluate the efficacy and safety of TAK-986:

StudyModelFindings
Miyamoto et al. (2011)Diabetic ratsDemonstrated significant reduction in fasting blood glucose levels after administration of TAK-986.
Clinical TrialsT2DM patientsPhase I trials indicated good tolerability and dose-dependent reduction in HbA1c levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (pyridine/pyrimidine cores, acetic acid derivatives, or similar substituents) and are compared based on pharmacodynamic and pharmacokinetic properties.

Compound Name / ID Core Structure Key Substituents Target / Activity IC₅₀ / Potency Selectivity & Notes
[TAK-100] Pyridine - 5-Aminomethyl
- 6-Neopentyl
- 2-Ethyl
- 4-(4-Methylphenyl)
- Acetic acid
DPP-4 inhibitor 0.45 nM High selectivity for DPP-4; preclinical safety validated; carboxy group critical for Arg125 interaction .
Quinoline derivative 1 (from ) Quinoline - Unspecified substituents DPP-4 inhibitor (lead compound) Lower than TAK-100 Structural precursor to TAK-100; pyridine replacement with quinoline reduced activity, prompting optimization .
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid Pyrimidine - 4-Methyl
- 6-Oxo
- 2-(Pyridin-3-yl)
- Acetic acid
Unknown (structural analogue) N/A Pyrimidine core with pyridyl substitution may influence solubility or target affinity; no DPP-4 activity reported .
[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid Tetrahydropyrimidine - 6-Amino
- 3-Ethyl
- Sulfonyl
- Acetic acid
Unknown (structural analogue) N/A Sulfonyl group may alter metabolic stability compared to carboxy derivatives; no DPP-4 data available .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine - Thietan-3-yloxy
- Methyl
- Ethyl thioacetate
Synthetic intermediate (no target specified) N/A Thioether and thietan groups suggest potential for divergent reactivity or bioavailability vs. TAK-100’s carboxy group .

Key Research Findings

TAK-100 vs. Quinoline Derivatives
  • Structural Optimization: Replacing quinoline with pyridine improved DPP-4 binding by enabling optimal positioning of the carboxy group for Arg125 interaction. The neopentyl and 4-methylphenyl groups enhanced hydrophobic interactions with the S2 and S3 pockets of DPP-4, respectively .
  • Potency: TAK-100’s IC₅₀ (0.45 nM) surpassed early quinoline leads, attributed to its tailored substituents and salt-bridge formation .
Comparison with Pyrimidine-Based Analogues
  • The sulfonyl group in ’s compound may increase metabolic liability compared to TAK-100’s carboxy group .
  • Solubility : TAK-100’s neopentyl and ethyl groups balance lipophilicity for membrane permeability, while pyrimidine derivatives with polar substituents (e.g., oxo, sulfonyl) may exhibit altered absorption profiles .
ADMET Considerations
  • Metabolic Stability : The acetic acid moiety in TAK-100 reduces cytochrome P450 interactions, whereas thioether groups (e.g., ) could predispose compounds to oxidative metabolism .

Preparation Methods

Pyridine Core Assembly

The pyridine backbone is constructed via a Kröhnke reaction, combining 4-methylacetophenone with ethyl acetoacetate in the presence of ammonium acetate (160°C, 6 h). This yields 2-ethyl-4-(4-methylphenyl)pyridine-3-carboxylate with 78% efficiency.

Neopentyl Group Introduction

A Friedel-Crafts alkylation introduces the 2,2-dimethylpropyl moiety using neopentyl bromide and AlCl₃ in dichloromethane (0°C to rt, 12 h). The reaction achieves 65% yield, with excess AlCl₃ necessitating careful quenching.

Aminomethylation

The aminomethyl group is installed via reductive amination of a ketone intermediate with benzylamine and NaBH₃CN in methanol (rt, 24 h). This step requires rigorous exclusion of moisture to prevent byproduct formation.

Carboxylic Acid Activation

The ester group is hydrolyzed using 6 M HCl under reflux (4 h), followed by neutralization with NaOH to yield the final acetic acid derivative. Crystallization from ethanol/water (1:3) provides the hydrate form with >99% purity.

Optimization and Yield Improvement

Critical parameters influencing yield and purity include:

  • Catalyst Selection : Pd/C (10% w/w) enhances hydrogenation efficiency during reductive steps, reducing reaction time from 48 h to 12 h.

  • Solvent Systems : Tetrahydrofuran (THF) improves solubility of intermediates, minimizing side reactions.

  • Temperature Control : Maintaining −10°C during Grignard reactions prevents thermal decomposition of sensitive intermediates.

Table 2: Impact of Reaction Conditions on Yield

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Catalyst Loading5 mol% Pd(OAc)₂2 mol% Pd(dppf)Cl₂+22%
Solvent PolarityDichloromethaneTHF/H₂O (9:1)+15%
Reaction Temperature25°C0°C+10%

Crystallization and Purification

TAK-100 is isolated as a hydrate to enhance stability. Key steps include:

  • Anti-Solvent Addition : Dropwise addition of water to an ethanol solution induces crystallization.

  • Seeding : Introduction of pre-formed TAK-100 crystals ensures uniform crystal growth.

  • Lyophilization : Freeze-drying removes residual solvents, achieving a water content of <0.5% w/w.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (δ 2.35 ppm for methylphenyl protons; δ 174.2 ppm for carboxylic carbon).

  • HPLC : Purity >99.5% (C18 column, 0.1% TFA in acetonitrile/water).

  • X-ray Diffraction : Resolves the hydrate structure, confirming H-bonding between the carboxylic acid and water molecules.

Industrial-Scale Considerations

Adapting laboratory protocols for mass production involves:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processing.

  • Green Chemistry Principles : Replacement of AlCl₃ with FeCl₃ in alkylation steps lowers environmental impact.

  • Cost Analysis : Bulk procurement of neopentyl bromide reduces raw material costs by 30%.

Challenges and Solutions

ChallengeSolution
Regioselectivity in pyridine formationUse of directing groups (e.g., −OMe)
Epimerization during aminationChiral auxiliaries (e.g., L-proline)
Purification of polar intermediatesReverse-phase chromatography

Q & A

Q. Table 1: Comparative Binding Features of Pyridine-Based DPP-4 Inhibitors

Compound IDKey Interacting ResiduesBinding Energy (kcal/mol)Structural Modifications
3O95Arg125, Glu205, Glu206, Tyr547, Ser630, Tyr662, His740, Val712, Trp659, Phe357, Asn718, Ser209-6.3176-(2,2-Dimethylpropyl), 2-Ethyl
3O9VGlu205, Glu206, Tyr547, Ser630, Tyr662-6.3182-Methyl, 6-(2-Methylpropyl)

How can structure-activity relationship (SAR) studies guide the optimization of this compound's binding affinity?

Answer:
Focus on substituents affecting interactions with catalytic residues:

  • 2-Ethyl and 4-(4-methylphenyl) groups enhance hydrophobic contacts with Val712 and Phe357.
  • Aminomethyl group improves polar interactions with Glu205/Glu206.
  • Introduce electron-withdrawing groups on the pyridine core to improve metabolic stability without compromising binding .

Methodological Insight:

  • Use molecular docking (e.g., AutoDock Vina) to predict substituent effects.
  • Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

How should researchers address contradictions in binding energy data between structurally similar DPP-4 inhibitors?

Answer:
Discrepancies (e.g., -6.317 vs. -6.318 kcal/mol for 3O95 and 3O9V) may arise from:

  • Variations in assay conditions (pH, ionic strength).
  • Computational parameters (force fields, solvation models).

Resolution Strategies:

Standardize experimental conditions (e.g., pH 6.5 buffer, 25°C).

Perform molecular dynamics simulations (≥100 ns) to assess conformational stability.

Validate predictions with surface plasmon resonance (SPR) for kinetic analysis .

What analytical methodologies are essential for confirming the structural integrity of this compound?

Answer:
Required Techniques:

  • Nuclear Magnetic Resonance (NMR): Assign proton/carbon environments (e.g., aminomethyl at δ 3.2 ppm, acetic acid at δ 2.1 ppm).
  • High-Performance Liquid Chromatography (HPLC): Achieve ≥98% purity (C18 column, λ = 254 nm).
  • X-ray Crystallography: Resolve binding conformations (e.g., 1.8 Å resolution) .

Q. Table 2: Key Analytical Parameters for Structural Validation

TechniqueParametersTarget Metrics
NMR1H/13C chemical shifts, coupling constantsMatch predicted spectra (±0.1 ppm)
HPLCRetention time, peak areaPurity ≥98% (λ = 254 nm)
X-rayResolution, R-factor<1.8 Å resolution, R-free <0.25

What preclinical safety evaluations are critical before advancing this compound to clinical trials?

Answer:
Key Assessments:

  • CYP450 inhibition profiling (e.g., CYP3A4, CYP2D6) to rule out drug-drug interactions.
  • hERG channel assay (IC50 >10 µM) to exclude cardiotoxicity.
  • Ames test (TA98/TA100 strains) to confirm non-mutagenicity.
  • Rodent toxicokinetics to evaluate bioavailability and half-life. Compound 30c (TAK-100) passed these tests with no adverse effects at therapeutic doses .

Methodological Insight:

  • Use LC-MS/MS for plasma metabolite profiling.
  • Apply GLP-compliant protocols for regulatory acceptance.

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